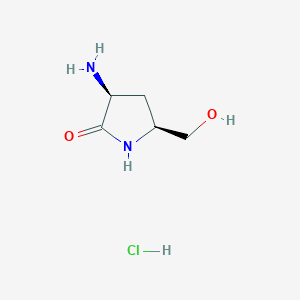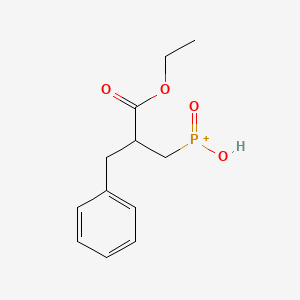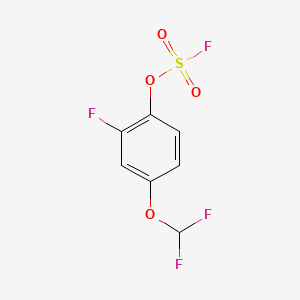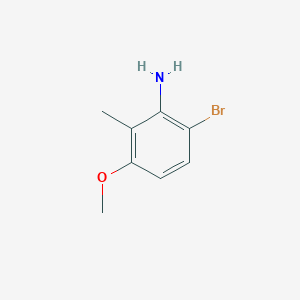
(3S,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidinone ring with an amino group and a hydroxymethyl group, making it a versatile molecule for chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of an amino acid derivative with a suitable aldehyde, followed by cyclization and subsequent hydrochloride salt formation. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes steps such as purification through crystallization or chromatography to achieve the desired product quality. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in sufficient quantities for research and commercial use.
Análisis De Reacciones Químicas
Types of Reactions
(3S,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups, such as converting the amino group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted pyrrolidinones. These products can be further utilized in various applications, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
(3S,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a precursor for biologically active molecules.
Medicine: It has potential therapeutic applications, including drug development and formulation.
Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mecanismo De Acción
The mechanism of action of (3S,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. The amino and hydroxymethyl groups enable the compound to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. These interactions can influence biochemical pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-amino-5-methylisoxazole: This compound shares structural similarities but differs in the presence of a methyl group instead of a hydroxymethyl group.
N-(5-methylisoxazol-3-yl)malonamide: Another related compound with a different functional group arrangement.
Uniqueness
(3S,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride is unique due to its specific chiral configuration and functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C5H11ClN2O2 |
|---|---|
Peso molecular |
166.60 g/mol |
Nombre IUPAC |
(3S,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C5H10N2O2.ClH/c6-4-1-3(2-8)7-5(4)9;/h3-4,8H,1-2,6H2,(H,7,9);1H/t3-,4-;/m0./s1 |
Clave InChI |
AZPGEVGVMXTWBS-MMALYQPHSA-N |
SMILES isomérico |
C1[C@H](NC(=O)[C@H]1N)CO.Cl |
SMILES canónico |
C1C(NC(=O)C1N)CO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}propanoicacidhydrochloride](/img/structure/B13557100.png)


![3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B13557116.png)


![(Hexahydro-6aH-cyclopenta[b]furan-6a-yl)methanamine hydrochloride](/img/structure/B13557130.png)
![N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide hydrochloride](/img/structure/B13557139.png)

![L-Alanine, 3-[(R)-methylsulfinyl]-](/img/structure/B13557145.png)


![3-(Aminomethyl)-3-(benzo[d][1,3]dioxol-5-yl)cyclobutan-1-ol](/img/structure/B13557169.png)
